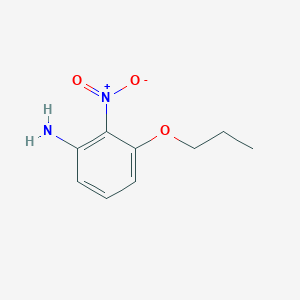

2-Nitro-3-propoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.2g/mol |

IUPAC Name |

2-nitro-3-propoxyaniline |

InChI |

InChI=1S/C9H12N2O3/c1-2-6-14-8-5-3-4-7(10)9(8)11(12)13/h3-5H,2,6,10H2,1H3 |

InChI Key |

DDLJUWNTNFDLNU-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1[N+](=O)[O-])N |

Canonical SMILES |

CCCOC1=CC=CC(=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Nitro-2-propoxyaniline: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of 5-Nitro-2-propoxyaniline (CAS No: 553-79-7), a significant organic compound with a notable history and continued relevance in synthetic chemistry. Initially famed for its intense sweetness, leading to its designation as P-4000, its trajectory was altered by toxicological findings that curtailed its use as a food additive. Today, it serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document, intended for researchers, scientists, and professionals in drug development, consolidates critical information on its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and safety considerations. By integrating established data with practical insights, this guide aims to be an essential resource for leveraging the unique characteristics of this nitroaromatic amine in modern research and development.

Chemical Identity and Nomenclature

A critical point of clarification is the nomenclature of the subject compound. While the query specified "2-Nitro-3-propoxyaniline," extensive database searches confirm that the scientifically and commercially significant isomer is 5-Nitro-2-propoxyaniline . The vast body of literature, including patents, safety data, and research articles, pertains to this specific structure. It is presumed that "this compound" is a misnomer, and this guide will therefore focus exclusively on the well-documented 5-Nitro-2-propoxyaniline.

This compound is an aromatic amine characterized by a benzene ring substituted with a nitro group (-NO2), an amino group (-NH2), and a propoxy group (-OCH2CH2CH3). The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

The molecular structure of 5-Nitro-2-propoxyaniline is fundamental to its chemical behavior. The electron-withdrawing nature of the nitro group and the electron-donating effects of the amino and propoxy groups create a unique electronic environment on the aromatic ring, influencing its reactivity in synthetic applications.[2]

Caption: Molecular structure of 5-Nitro-2-propoxyaniline.

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value |

| CAS Number | 553-79-7[2][3][4][5][6] |

| IUPAC Name | 5-nitro-2-propoxyaniline[1][4] |

| Synonyms | P-4000, Ultrasüss, 2-Amino-4-nitro-1-propoxybenzene[3][6][7] |

| Molecular Formula | C₉H₁₂N₂O₃[1][5][6] |

| Molecular Weight | 196.20 g/mol [1][3][4] |

| SMILES | CCCOC1=C(C=C(C=C1)[O-])N[8] |

| InChI | InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5,10H2,1H3[2][4] |

| InChIKey | RXQCEGOUSFBKPI-UHFFFAOYSA-N[2][4] |

Physicochemical and Toxicological Properties

The utility and handling requirements of a chemical are dictated by its physical and toxicological properties. 5-Nitro-2-propoxyaniline is an orange crystalline solid with limited solubility in water but better solubility in organic solvents.[1][2]

| Property | Value | Source(s) |

| Appearance | Orange solid/crystals | [1][3] |

| Melting Point | 47.5-49 °C | [1][3][4][6][8] |

| Boiling Point | 367 °C at 760 mmHg (Predicted) | [6] |

| Water Solubility | 0.136 mg/mL at 20 °C | [1][4][6] |

| logP (Octanol-Water Partition) | 2.4 | [4][8] |

| Stability | Stable in boiling water and dilute acids | [3][7] |

The most significant aspect of this compound's history is its toxicity. Originally used as the artificial sweetener P-4000, reported to be approximately 4,000 times sweeter than sucrose, its use was banned in the United States by the FDA in 1950.[1][7] This decision was based on chronic toxicity studies that revealed potential for injury in rats at low dietary levels.[1] Consequently, any food containing detectable levels of 5-nitro-2-propoxyaniline is considered adulterated.[7]

Key Hazards:

-

Potential for adverse health effects with prolonged or repeated exposure.

-

Classified as a non-nutritive sweetener and a prohibited food additive.[4][6]

Due to its toxicological profile, handling requires stringent safety protocols, as detailed in Section 5.

Synthesis and Reaction Mechanisms

The synthesis of 5-Nitro-2-propoxyaniline typically involves multi-step processes starting from more common precursors. A representative synthetic pathway involves the propoxylation of a substituted chloronitrobenzene followed by partial reduction of a dinitro intermediate or amination.

A plausible and referenced synthetic route begins with 2,4-dinitrochlorobenzene.[3] The causality behind this choice of starting material is its commercial availability and the activation of the chlorine atom for nucleophilic aromatic substitution by the two electron-withdrawing nitro groups.

Caption: A representative synthetic route to 5-Nitro-2-propoxyaniline.

This protocol is a generalized representation based on established chemical principles for nitroaniline synthesis.

-

Step 1: Propoxylation.

-

Rationale: To introduce the propoxy group onto the aromatic ring. The reaction proceeds via nucleophilic aromatic substitution, where the propoxide ion displaces the chloride.

-

Procedure: Dissolve 2,4-dinitrochlorobenzene in an excess of n-propanol. Slowly add a stoichiometric amount of a strong base, such as potassium hydroxide, while monitoring the temperature. Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture, neutralize with a dilute acid, and extract the product, 1-propoxy-2,4-dinitrobenzene, using an appropriate organic solvent. Purify by recrystallization or chromatography.

-

-

Step 2: Selective Reduction.

-

Rationale: To selectively reduce one of the two nitro groups to an amine. The nitro group ortho to the propoxy group is more sterically hindered and electronically influenced, allowing for selective reduction of the para-nitro group under controlled conditions using specific reagents like sodium sulfide (Zinin reduction).

-

Procedure: Dissolve the purified 1-propoxy-2,4-dinitrobenzene in an alcoholic solvent (e.g., ethanol). Prepare a solution of sodium sulfide or ammonium sulfide and add it dropwise to the dinitro compound solution. The reaction is often exothermic and may require cooling.

-

Work-up: After the reaction is complete, the crude 5-Nitro-2-propoxyaniline is isolated by filtration or extraction. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final orange crystalline product.

-

Applications in Research and Drug Development

Despite its prohibition as a food additive, 5-Nitro-2-propoxyaniline remains a valuable building block in organic synthesis.[1][2] Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilically activated aromatic ring—makes it a versatile intermediate.

-

Pharmaceutical Synthesis: The aniline moiety can be readily diazotized or acylated to build more complex molecular scaffolds. The nitro group can be reduced to a second amine, creating a diamine precursor, or can serve as a directing group for further aromatic substitutions.

-

Dye and Pigment Industry: Nitroanilines are common precursors in the synthesis of azo dyes. The diazonium salt derived from 5-Nitro-2-propoxyaniline can be coupled with various aromatic compounds to produce a range of colored substances.[2]

-

Agrochemicals: The nitroaromatic structure is a feature in some classes of herbicides and pesticides. This compound can serve as a starting point for the synthesis of novel agrochemical candidates.[2]

-

Chemical Biology Research: Derivatives of 5-Nitro-2-propoxyaniline have been synthesized as photoreactive probes to study the interactions between artificial sweeteners and their biological receptors.[9] This highlights its utility as a model compound in understanding structure-activity relationships.

Analytical Methodologies

Accurate detection and quantification of nitroanilines are crucial for process control, environmental monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its sensitivity and because it does not require derivatization for these polar, thermolabile compounds.[10]

The following is a standard protocol for the analysis of nitroaniline isomers, which can be adapted for 5-Nitro-2-propoxyaniline.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Rationale: To concentrate the analyte from a dilute matrix (e.g., wastewater) and remove interfering substances.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol, followed by deionized water.

-

Load a known volume of the aqueous sample onto the cartridge.

-

Wash the cartridge with a weak solvent mixture to remove hydrophilic impurities.

-

Elute the analyte using a small volume of a strong organic solvent like acetonitrile or methanol.

-

The eluate can be injected directly or evaporated and reconstituted in the mobile phase.

-

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the analyte.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

-

Caption: Workflow for the quantitative analysis of 5-Nitro-2-propoxyaniline.

Safety, Handling, and Disposal

Given its toxicological profile, all work with 5-Nitro-2-propoxyaniline must be conducted with appropriate engineering controls and personal protective equipment (PPE).

-

Handling:

-

Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company. Do not allow it to enter the sewer system.

-

References

-

Grokipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, October). 5-Nitro-2-propoxyaniline - Hazard. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

-

DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2015, December). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Synlett, 27(6). Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem Compound Database. Retrieved February 21, 2026, from [Link]

-

precisionFDA. (n.d.). 5-NITRO-2-PROPOXYANILINE. Retrieved February 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, October). 3-[3-(4-Nitrophenoxy)propoxy]aniline--hydrogen chloride (1/1) Properties. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline. Retrieved February 21, 2026, from [Link]

-

Scent & Flavor Information. (n.d.). 5-Nitro-2-propoxyaniline (CAS 553-79-7): Odor profile, Properties, & IFRA compliance. Retrieved February 21, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved February 21, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 553-79-7: 5-Nitro-2-propoxyaniline | CymitQuimica [cymitquimica.com]

- 3. 5-Nitro-2-propoxyaniline [drugfuture.com]

- 4. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. echemi.com [echemi.com]

- 7. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 8. scent.vn [scent.vn]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Technical Deep Dive: Reactivity and Mechanisms of 2-Nitro-3-propoxyaniline

[1][2]

Executive Summary & Structural Identity[2]

Critical Distinction: Before proceeding, a structural disambiguation is required to ensure safety and experimental success.

-

Target Molecule: 2-Nitro-3-propoxyaniline (Vicinal substitution: 1-NH₂, 2-NO₂, 3-OPr).[1] This is a scaffold intermediate.

-

Common Confusant: 5-Nitro-2-propoxyaniline (P-4000).[1][2] This is a banned artificial sweetener (4000x sucrose) with a 1,2,5-substitution pattern.

-

Warning: Do not confuse the two. The reactivity profiles differ drastically due to the position of the nitro group relative to the electron-donating amine and alkoxy groups.[1]

The "Vicinal Sandwich" Effect: The defining feature of this compound is the steric crowding of the nitro group.[1] Sandwiched between an amino group (position 1) and a propoxy group (position 3), the nitro group at position 2 is forced out of planarity with the benzene ring.[1]

Synthesis Strategy: The O-Alkylation Route[1][2]

Direct nitration of 3-propoxyaniline is not recommended due to poor regioselectivity (yielding a mixture of 2-, 4-, and 6-nitro isomers). The authoritative synthetic route relies on the selective O-alkylation of 2-amino-3-nitrophenol .[1]

Mechanism of Synthesis

The reaction exploits the acidity difference between the phenolic hydroxyl (

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis via O-alkylation, avoiding N-alkylation by exploiting pKa differences.

Experimental Protocol (Self-Validating)

Reagents:

-

2-Amino-3-nitrophenol (1.0 eq)[1]

-

1-Bromopropane (1.2 eq)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 eq)[1] -

Solvent: DMF (Dimethylformamide) or Acetone (if refluxing longer).

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-3-nitrophenol in DMF (approx. 5 mL per gram of substrate). The solution will appear deep red/orange.[1]

-

Base Addition: Add

.[1] Stir at room temperature for 15 minutes. Validation: The suspension ensures deprotonation; color may darken.[1] -

Alkylation: Add 1-bromopropane dropwise.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Workup: Pour the mixture into ice-cold water. The product should precipitate as an orange solid.[1]

-

Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Reactivity Profile: The Benzimidazole Gateway

The primary utility of this compound is its reduction to 3-propoxy-1,2-phenylenediamine , a "privileged scaffold" for benzimidazole synthesis.[1]

Reduction of the Nitro Group

The steric bulk of the propoxy group does not significantly hinder the reduction of the nitro group, but it does influence solubility.[1]

Method A: Catalytic Hydrogenation (Standard)

-

System:

(balloon) / 10% Pd/C / Methanol. -

Note: Extremely clean conversion. The resulting diamine is air-sensitive (oxidation to quinones) and should be used immediately or stored under argon.[1]

Method B: Iron-Mediated Reduction (Chemoselective) [1]

-

Use Case: Preferred if the molecule has other reducible groups (like alkenes or halides) elsewhere on the propoxy chain.[1]

Cyclization to Benzimidazoles

Once reduced to the diamine, the molecule reacts with aldehydes or carboxylic acids.[1] The propoxy group at position 3 (now position 4 in the benzimidazole numbering) provides a lipophilic anchor point, often crucial for fitting into hydrophobic pockets of kinase enzymes.[1]

Visualization: Reactivity Flow

Figure 2: The "Value Chain" – converting the nitroaniline to a bioactive heterocycle.[1]

Physicochemical Data Summary

| Property | Value / Description | Note |

| Formula | ||

| Molecular Weight | 196.20 g/mol | |

| Appearance | Orange to Red Solid | Typical of nitroanilines due to |

| Solubility | Soluble in DCM, EtOAc, DMF.[1] | Poor water solubility due to the propyl chain.[1] |

| pKa (est) | ~1.0 (Conjugate acid) | Less basic than aniline due to ortho-nitro E-withdrawing effect. |

| H-Bonding | Intramolecular | Strong H-bond between |

References & Authoritative Grounding

-

Synthesis of 2-Amino-3-nitrophenol (Precursor):

-

Reduction of Nitroanilines (Methodology):

-

Benzimidazole Synthesis from 1,2-Diamines:

-

Distinction from P-4000 (Safety):

Sources

- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 2. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 4359525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Nitro-3-propoxyaniline

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details the development and validation of a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Nitro-3-propoxyaniline. The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a robust analytical procedure. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The narrative explains the scientific rationale behind each methodological choice, from initial parameter selection to final validation, ensuring the protocol is not just a series of steps but a self-validating analytical system grounded in established scientific principles and regulatory standards.

Analyte Properties & Chromatographic Rationale

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. This compound is a substituted nitroaniline. While specific experimental data for this exact isomer is sparse, we can infer its chromatographic behavior from its constituent functional groups and data from similar molecules like 5-Nitro-2-propoxyaniline.

-

Structure and Polarity: The molecule possesses a benzene ring, a nitro group (-NO2), an amine group (-NH2), and a propoxy group (-O-CH2CH2CH3). The propoxy chain and the aromatic ring impart significant hydrophobic (non-polar) character. The nitro and amine groups add polarity. This amphiphilic nature makes it an ideal candidate for Reverse-Phase (RP) chromatography, where it can interact with a non-polar stationary phase. The calculated XLogP3 of the related isomer 5-Nitro-2-propoxyaniline is 2.4, indicating moderate hydrophobicity suitable for C18 column retention.[1][2]

-

UV Absorbance: Nitroaromatic compounds are strong chromophores, making UV detection a highly suitable and sensitive choice.[3] The presence of the nitro group in conjunction with the aniline ring system typically results in strong absorbance maxima in the UV region. Studies on nitroanilines show significant absorbance between 240 nm and 400 nm.[4][5][6] A detection wavelength of 254 nm is a common starting point for nitroaromatic compounds and was selected for initial development.[7][8][9]

Based on this analysis, an RP-HPLC method using a C18 column was selected as the foundational approach. A gradient elution with acetonitrile and water is proposed to ensure adequate retention of the analyte while allowing for the efficient elution of any potential impurities.

Part I: HPLC Method Development and Optimization

The goal of method development is to achieve a symmetric, well-resolved peak for this compound with a practical retention time.

Instrumentation and Materials

-

HPLC System: A standard HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

-

Reagents: Formic acid (analytical grade).

-

Standard: Analytical standard of this compound (purity >98%).

Experimental Protocol: Method Development

-

Standard Preparation: Prepare a stock solution of this compound at 1000 µg/mL in acetonitrile. Prepare a working standard of 50 µg/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A small amount of acid is used to suppress the ionization of the aniline group, which helps to ensure a single analyte form and improve peak symmetry.

-

-

Initial Chromatographic Conditions: Based on literature for similar compounds, the following starting conditions were chosen.[7][10]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient Program: A linear gradient from 30% B to 80% B over 10 minutes.

-

-

Optimization:

-

Inject the working standard and evaluate the chromatogram.

-

Adjust Retention Time: If retention is too short, decrease the initial percentage of Mobile Phase B. If too long, increase it. The goal is a retention factor (k') between 2 and 10.

-

Optimize Resolution and Peak Shape: Adjust the gradient slope. A shallower gradient provides better resolution between closely eluting peaks. The flow rate and temperature can also be fine-tuned to improve efficiency (theoretical plates) and reduce backpressure.

-

Confirm Wavelength: If using a PDA detector, evaluate the UV spectrum of the analyte peak to confirm the optimal detection wavelength for maximum sensitivity.

-

Final Optimized HPLC Method

The following conditions were found to provide optimal separation and peak shape for this compound.

| Parameter | Optimized Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% B to 75% B over 8 min, hold at 75% B for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 12 minutes (including equilibration) |

Part II: System Suitability Testing (SST)

System suitability testing is a mandatory, integrated part of the analytical procedure that verifies the HPLC system is performing adequately for the intended analysis.[11][12] It must be performed before any sample analysis.

SST Protocol

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare a system suitability solution (typically the working standard at the target concentration, e.g., 50 µg/mL).

-

Make five replicate injections of the SST solution.

-

Calculate the system suitability parameters from the resulting chromatograms.

SST Acceptance Criteria

The following criteria, based on USP General Chapter <621> Chromatography, must be met.[11][13][14]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |

| Repeatability (%RSD) | %RSD ≤ 2.0% | For peak area and retention time of 5 replicate injections. |

Part III: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17]

Workflow for Method Development and Validation

Caption: Workflow from initial development to a validated method for routine analysis.

Validation Parameters & Protocols

1. Specificity

-

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[16]

-

Protocol:

-

Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

-

Inject a solution of the this compound standard.

-

If available, inject solutions containing known impurities or forced degradation samples.

-

Use a PDA detector to assess peak purity for the analyte peak in the presence of other components.

-

-

Acceptance Criteria: The analyte peak should be free from co-elution with any other components. The peak purity angle should be less than the peak purity threshold.

2. Linearity and Range

-

Purpose: To establish the relationship between analyte concentration and detector response and to define the concentration interval over which the method is precise, accurate, and linear.[18][19]

-

Protocol:

-

Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

-

Inject each standard in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

-

Purpose: To determine the closeness of the test results to the true value.[16][18]

-

Protocol:

-

Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).

-

Accuracy can be assessed by analyzing a sample of known concentration (a certified reference material) or by a recovery study using a spiked placebo.

-

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

-

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[20]

-

Protocol:

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Protocol:

-

Based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

-

-

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

6. Robustness

-

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

-

Protocol:

-

Vary critical parameters one at a time, such as:

-

Flow rate (± 0.1 mL/min)

-

Column Temperature (± 5 °C)

-

Mobile Phase Composition (e.g., initial %B ± 2%)

-

-

Analyze the SST solution under each condition and evaluate the impact on SST parameters.

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion

The RP-HPLC method detailed in this application note provides a specific, accurate, and precise procedure for the quantitative analysis of this compound. The systematic development approach, grounded in the analyte's chemical properties, resulted in a robust method with excellent chromatographic performance. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is reliable and suitable for its intended use in regulated environments. Adherence to the system suitability criteria before each analytical run will guarantee the ongoing validity of the results.

References

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

-

Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]

-

Agilent Technologies. Revisions per USP 621. Agilent. [Link]

-

U.S. Pharmacopeial Convention. (2008). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

-

U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

-

D. B. G. M. de la Colina, C. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis. [Link]

-

CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

-

Agrawal, A., & Kumar, A. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

-

ResearchGate. (2025). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

-

Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. [Link]

-

AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

-

Slideshare. Ich guidelines for validation final. Slideshare. [Link]

-

YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. PubChem. [Link]

-

Wikipedia. 5-Nitro-2-propoxyaniline. Wikipedia. [Link]

-

Cruse, C. A., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

-

European Chemicals Bureau. (2003). 2-NITROANILINE CAS N°: 88-74-4. [Link]

-

Cruse, C. A., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

-

ResearchGate. UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline.... ResearchGate. [Link]

-

FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). FooDB. [Link]

-

Millefiori, S., et al. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

Sources

- 1. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. researchgate.net [researchgate.net]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. usp.org [usp.org]

- 12. uspbpep.com [uspbpep.com]

- 13. lcms.cz [lcms.cz]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. fda.gov [fda.gov]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 17. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Ich guidelines for validation final | PPTX [slideshare.net]

Application Note: High-Resolution GC-MS Profiling of 2-Nitro-3-propoxyaniline and Related Impurities

Abstract & Scope

2-Nitro-3-propoxyaniline is a critical intermediate in the synthesis of fused-ring pharmaceutical scaffolds and specialty azo dyes. Its structural integrity—defined by the specific regiochemistry of the nitro and propoxy groups—is essential for downstream yield and safety.

This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitation of this compound and the structural elucidation of its impurities. Unlike generic aniline methods, this guide addresses the specific challenges of ortho-substituted nitroanilines , including thermal instability, "ortho-effect" mass fragmentation, and the separation of positional isomers.

Key Performance Indicators:

-

Target Analyte: this compound (and regioisomers).

-

Matrix: Synthetic reaction mixtures, crude intermediates.

-

Limit of Quantitation (LOQ): < 50 ppb (SIM mode) for genotoxic impurities.

Chemical Context & Impurity Profiling[1][2][3][4]

The Analytical Challenge

The molecule contains three functional groups interacting in a crowded aromatic system:

-

Amine (-NH₂): Polar, basic, prone to peak tailing on non-polar columns.

-

Nitro (-NO₂): Thermally labile; can degrade to nitroso species in hot inlets.

-

Propoxy (-OC₃H₇): Adds lipophilicity but introduces fragmentation pathways (propyl loss).

Critical Impurity Classes:

-

Regioisomers: 4-nitro and 6-nitro isomers are common byproducts of non-selective nitration. These have identical mass spectra (M+) and require chromatographic resolution.

-

Starting Materials: 3-propoxyaniline (precursor).

-

Genotoxic Risks: Potential nitrosamine formation if reagents containing nitrites were used during synthesis.[1][2]

Impurity Fate Mapping (Visualized)

Figure 1: Synthetic pathway and origin of critical regioisomeric impurities and thermal degradants.

Method Development Logic

Column Selection: The Polarity Dilemma

-

Standard Approach: A 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS) is the baseline. It separates based on boiling point and slight polarity differences.

-

The Isomer Problem: If the 2-nitro and 4-nitro isomers co-elute on a non-polar phase, a high-polarity Wax column (PEG phase) is required. The Wax phase interacts strongly with the amine protons, often providing better separation of aniline isomers.

-

Decision: This protocol uses a 5-Sil MS phase (low bleed) but mandates Derivatization to fix the isomer separation issue without switching to unstable Wax columns.

Derivatization Strategy (Scientific Integrity)

Direct injection of nitroanilines often yields broad, tailing peaks due to amine interaction with silanols.

-

Reagent: Trifluoroacetic Anhydride (TFAA).

-

Mechanism: Converts the primary amine (-NH₂) to a trifluoroacetamide (-NH-CO-CF₃).

-

Benefit:

-

Eliminates hydrogen bonding (sharper peaks).

-

Increases molecular weight (+96 Da), moving the mass ions to a cleaner spectral region.

-

Improves thermal stability in the injector port.

-

Experimental Protocol

Reagents & Standards

-

Solvent: Ethyl Acetate (HPLC Grade) – preferred over methanol to prevent reaction with TFAA.

-

Derivatizing Agent: TFAA (Trifluoroacetic anhydride), >99%.

-

Internal Standard: 2,4-Dinitrotoluene (neutral, stable) or deuterated aniline.

Sample Preparation Workflow

Step 1: Stock Preparation Dissolve 10 mg of this compound in 10 mL Ethyl Acetate (1 mg/mL).

Step 2: Derivatization (Recommended)

-

Transfer 200 µL of Stock Solution to a GC vial.

-

Add 50 µL of TFAA .

-

Cap immediately and incubate at 60°C for 30 minutes .

-

Evaporate to dryness under a gentle Nitrogen stream (removes excess acid).

-

Reconstitute in 500 µL Ethyl Acetate containing Internal Standard.

Step 3: Direct Injection (Screening Only) Dilute Stock Solution to 50 µg/mL in Ethyl Acetate. Note: Expect tailing.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (Split 10:1) | High split ratio prevents column overload; Splitless used only for trace impurity analysis. |

| Inlet Temp | 240°C | High enough to volatilize, low enough to minimize nitro-reduction. |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low bleed, high thermal stability. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Oven Program | 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (3 min) | Slow ramp (5°C/min) in the middle separates the critical isomers. |

| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |

| Ion Source | 230°C (EI Mode, 70eV) | Standard ionization energy. |

Mass Spectrometry & Data Acquisition

-

Scan Mode: 35–450 m/z (for identification).

-

SIM Mode: For trace impurity quantitation (e.g., 4-nitro isomer).

-

Target Ion (Derivatized): M+ (Molecular Ion).

-

Qualifier Ions: M-CF₃, M-NO₂.

-

Results & Discussion

Fragmentation Interpretation (The "Ortho Effect")

In the underivatized molecule (this compound, MW ~196), the mass spectrum exhibits unique features due to the ortho relationship between the Nitro and Amine groups:

-

M+ (m/z 196): Usually distinct.

-

[M-17]⁺ (m/z 179): Loss of OH•. This is the classic Ortho Effect . The nitro oxygen abstracts a hydrogen from the adjacent amine, losing neutral OH. This peak is absent in the 4-nitro isomer, making it a definitive identification tool.

-

[M-43]⁺ (m/z 153): Loss of the propyl chain (C₃H₇).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.

Troubleshooting & Validation

-

Issue: Peak Tailing.

-

Cause: Active sites in the liner or column interacting with the amine.

-

Fix: Replace inlet liner with a deactivated wool liner. Ensure derivatization is complete (no water in solvent).

-

-

Issue: Missing Nitro Peak.

-

Cause: Thermal degradation in the inlet.

-

Fix: Lower inlet temperature to 220°C or use a PTV (Programmed Temperature Vaporizer) inlet (Cold injection).

-

-

Issue: Ghost Peaks.

-

Cause: TFAA accumulation.

-

Fix: Ensure the evaporation step (N₂ stream) is thorough before reconstitution.

-

References

-

Restek Corporation. (2024). 3-Nitroaniline - EZGC Method Translator and Chromatograms. Retrieved from [Link]

-

Agilent Technologies. (2011).[3] Analysis of aromatic and basic compounds: Nitro compounds. Application Note. Retrieved from [Link]

-

Danikiewicz, W. (1998).[4] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. Retrieved from [Link]

-

Gonzalez-Mendez, R., et al. (2019).[5] Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Heterocyclic Compounds from 2-Nitro-3-propoxyaniline: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents and functional materials. 2-Nitro-3-propoxyaniline emerges as a promising, yet underexplored, starting material for the construction of diverse heterocyclic systems. Its substituted aniline framework, featuring a nitro group ortho to an amine and an adjacent propoxy moiety, provides a unique electronic and steric environment, influencing reactivity and paving the way for the synthesis of unique derivatives.

This technical guide provides a comprehensive overview of the synthetic pathways to construct valuable heterocyclic compounds, namely benzimidazoles and quinoxalines, starting from this compound. We will delve into the critical initial step of nitro group reduction to form the key intermediate, 3-propoxy-1,2-phenylenediamine, followed by detailed protocols for its subsequent cyclization. The causality behind experimental choices, mechanistic insights, and robust, self-validating protocols are emphasized to empower researchers in their synthetic endeavors.

Part 1: The Gateway Intermediate: Synthesis of 3-Propoxy-1,2-phenylenediamine

The synthesis of most heterocyclic compounds from this compound hinges on the initial reduction of the nitro group to an amine, yielding the corresponding ortho-phenylenediamine. The choice of reducing agent and conditions is critical to ensure high yield and chemoselectivity, preserving the propoxy ether linkage.

Mechanistic Rationale for Reductive Methods

Several methods are effective for the reduction of aromatic nitro groups. Catalytic hydrogenation, employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is a clean and efficient method, proceeding via the transfer of hydrogen across the catalyst surface to the nitro group. Chemical reducing agents, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), offer milder alternatives suitable for laboratory-scale synthesis and are often tolerant of various functional groups.

For the synthesis of 3-propoxy-1,2-phenylenediamine, we will focus on a robust chemical reduction method using sodium dithionite, which is known for its efficiency and good functional group tolerance.

Experimental Protocol 1: Synthesis of 3-Propoxy-1,2-phenylenediamine

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Heat the solution to reflux with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.

-

Add the sodium dithionite solution portion-wise to the refluxing solution of the nitroaniline over 30 minutes. The color of the reaction mixture will typically change from yellow/orange to a lighter shade.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-propoxy-1,2-phenylenediamine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary Table 1: Reaction Parameters for the Reduction of this compound

| Parameter | Value |

| Starting Material | This compound |

| Reducing Agent | Sodium dithionite (Na₂S₂O₄) |

| Solvent System | Ethanol/Water (1:1) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Typical Yield | 85-95% |

Part 2: Synthesis of 4-Propoxybenzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental and versatile method for their synthesis.

Mechanistic Pathway: Condensation and Cyclization

The formation of a benzimidazole from an ortho-phenylenediamine and an aldehyde proceeds through the initial formation of a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final benzimidazole product. When a carboxylic acid is used, the reaction typically involves the formation of an amide intermediate, which then undergoes cyclodehydration.

Caption: Workflow for the synthesis of 4-propoxybenzimidazoles.

Experimental Protocol 2A: Synthesis of 2-Substituted-4-propoxybenzimidazoles from Aldehydes

Materials:

-

3-Propoxy-1,2-phenylenediamine

-

Aromatic or aliphatic aldehyde (1.0 eq)

-

Ethanol or Methanol

-

Catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid like In(OTf)₃)[1]

-

Oxidizing agent (e.g., air, DDQ, or I₂)[1]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a solution of 3-propoxy-1,2-phenylenediamine (1.0 eq) in ethanol, add the aldehyde (1.0 eq) and a catalytic amount of p-TsOH.

-

Reflux the reaction mixture for 2-4 hours. The reaction can be monitored by TLC.

-

If using air as the oxidant, simply continue to reflux in an open flask (with a loose condenser). For other oxidants, add the reagent after the initial condensation period.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Experimental Protocol 2B: Synthesis of 2-Substituted-4-propoxybenzimidazoles from Carboxylic Acids (Phillips-Ladenburg Reaction)[2]

Materials:

-

3-Propoxy-1,2-phenylenediamine

-

Carboxylic acid (1.0-1.2 eq)

-

Polyphosphoric acid (PPA) or 4N Hydrochloric acid

-

Round-bottom flask

-

Heating mantle

-

Mechanical stirrer

Procedure:

-

In a round-bottom flask, mix 3-propoxy-1,2-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).

-

Add polyphosphoric acid (PPA) as both a catalyst and a solvent.

-

Heat the mixture at 150-180 °C for 2-4 hours with efficient stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to about 100 °C and pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., 10% NaOH) until the product precipitates.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Part 3: Synthesis of 5-Propoxyquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and as ligands in coordination chemistry. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Mechanistic Pathway: Double Condensation and Aromatization

The reaction proceeds through a two-fold condensation between the two amino groups of the ortho-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound. This is followed by the elimination of two molecules of water to form the aromatic quinoxaline ring system.

Caption: Workflow for the synthesis of 5-propoxyquinoxalines.

Experimental Protocol 3: Synthesis of 2,3-Disubstituted-5-propoxyquinoxalines

Materials:

-

3-Propoxy-1,2-phenylenediamine

-

1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) (1.0 eq)

-

Ethanol or Acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve 3-propoxy-1,2-phenylenediamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

-

Reflux the reaction mixture for 1-3 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction to room temperature.

-

The product often precipitates from the reaction mixture upon cooling. If so, filter the solid and wash with a small amount of cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary Table 2: Representative Synthesis of Quinoxalines

| 1,2-Dicarbonyl Compound | Product | Solvent | Reaction Time | Typical Yield |

| Benzil | 2,3-Diphenyl-5-propoxyquinoxaline | Ethanol | 2 hours | >90% |

| Glyoxal (40% in H₂O) | 5-Propoxyquinoxaline | Ethanol | 1 hour | 85-95% |

| 2,3-Butanedione | 2,3-Dimethyl-5-propoxyquinoxaline | Acetic Acid | 1.5 hours | >90% |

Conclusion and Future Outlook

This compound serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The straightforward reduction to 3-propoxy-1,2-phenylenediamine opens up a rich field of subsequent cyclization reactions. The protocols detailed herein for the synthesis of 4-propoxybenzimidazoles and 5-propoxyquinoxalines are robust, high-yielding, and adaptable to a wide range of substrates. These methodologies provide a solid foundation for researchers and drug development professionals to explore the chemical space around these privileged scaffolds, leading to the discovery of new molecules with potential therapeutic or material applications. The strategic placement of the propoxy group offers a handle for further functionalization or for modulating the physicochemical properties of the final heterocyclic compounds, making this a particularly attractive area for further investigation.

References

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]

-

BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. University of Pennsylvania. [Link]

-

An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

-

Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

-

One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. [Link]

-

Efficient Synthesis of Quinoxaline Derivatives Using A-Camphorsulfonic Acid As An Organocatalyst. IJRAR.org. [Link]

Sources

Troubleshooting & Optimization

Challenges in the purification of positional isomers of nitroalkoxyanilines

Technical Guide: Nitroalkoxyaniline Isomer Purification

Welcome to the Separation Science Support Hub. This guide addresses the specific challenges in purifying positional isomers of nitroalkoxyanilines (e.g., nitroanisidines, nitrophenetidines). These compounds are notorious in process chemistry due to their similar polarities, tendency to "oil out," and oxidative instability.

Below you will find targeted troubleshooting modules designed to resolve your specific experimental bottlenecks.

📋 Module 1: Chromatographic Separation (HPLC/Flash)

User Issue: "My isomers are co-eluting on standard C18 columns, or the peak shape is tailing significantly."

💡 Technical Insight: The "Selectivity" Trap

Standard C18 (ODS) phases rely primarily on hydrophobic interactions. Positional isomers of nitroalkoxyanilines (e.g., 2-nitro-4-methoxyaniline vs. 3-nitro-4-methoxyaniline) have nearly identical hydrophobicity (

-

Ortho-isomers: Form intramolecular hydrogen bonds (between

and -

Para/Meta-isomers: Rely on intermolecular hydrogen bonds.[1] They are more polar and have more accessible protons for interaction with the stationary phase.

🛠️ Troubleshooting Protocol

Step 1: Switch Stationary Phase Chemistry

Move away from Alkyl phases (C18/C8) to phases that exploit

| Column Type | Mechanism | Why it works for Nitroalkoxyanilines |

| Phenyl-Hexyl | The nitro group is electron-withdrawing, making the ring electron-deficient. It interacts strongly with the electron-rich phenyl ring of the stationary phase. | |

| Porous Graphitic Carbon (PGC) | Shape Selectivity | PGC can separate isomers based on planarity. The planar ortho-isomer retains differently than the non-planar meta/para isomers. |

| Cosmosil PYE / NPE | Pyrenylethyl / Nitrophenylethyl | Specifically designed for structural isomers.[2] Uses strong induced dipole and charge-transfer interactions [1]. |

Step 2: Mobile Phase Optimization

-

Buffer: Use 0.1% Formic Acid or Ammonium Acetate. Acidic pH suppresses the ionization of the amine (though these amines are very weak bases), ensuring the molecule remains neutral and interacts via hydrophobic/

-mechanisms. -

Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for phenyl columns. MeOH allows

interactions to dominate, whereas ACN can sometimes suppress them by forming a

📊 Workflow Visualization

Caption: Decision matrix for selecting the optimal stationary phase when C18 fails to resolve nitroalkoxyaniline isomers.

💎 Module 2: Crystallization & Bulk Purification

User Issue: "My product is oiling out during recrystallization, or I cannot separate the ortho-isomer from the para-isomer."

💡 Technical Insight: Hydrogen Bonding Networks

The physical state of these isomers is dictated by their hydrogen bonding:

-

Ortho-Nitroalkoxyanilines: Intramolecular H-bonding reduces the boiling point and increases solubility in non-polar solvents. They are often steam volatile .

-

Para-Nitroalkoxyanilines: Intermolecular H-bonding creates a rigid lattice. They have higher melting points and are insoluble in non-polar solvents.

🛠️ Troubleshooting Protocol

Method A: Steam Distillation (The "Ortho" Trick) If you have a mixture of ortho and para isomers (common in nitration of anilines), do not attempt fractional crystallization immediately.

-

Setup: Place crude mixture in water. Generate steam externally or boil vigorously.

-

Process: The ortho-isomer will distill over with the water (yellow condensate). The para-isomer will remain in the boiling flask as a solid or oil.

-

Recovery: Filter the distillate to collect pure ortho-isomer. Recrystallize the residue (para) from Ethanol/Water [2].

Method B: Solvent Polarity Switching If steam distillation is not viable, exploit the solubility gap.

-

Solvent: Use Toluene or Heptane/Ethyl Acetate (9:1) .

-

Procedure: Dissolve the mixture in hot toluene.

-

Cooling: The para-isomer (less soluble) will crystallize out first. The ortho-isomer (more soluble due to internal H-bonding) will remain in the mother liquor [3].

⚗️ Module 3: Chemical Stability & Workup

User Issue: "My yield is low, and the product turns dark/tarry during acid/base extraction."

💡 Technical Insight: The Basicity Paradox

The nitro group is strongly electron-withdrawing.[3]

-

Basicity: These are extremely weak bases.

-

Implication: You cannot extract them into aqueous acid using weak acids (like 1M HCl) effectively, especially the ortho isomer. It will stay in the organic layer. Conversely, they are prone to oxidation if left in basic solution for too long.

🛠️ Troubleshooting Protocol

Protocol: "Flash" Acidic Workup

-

Extraction: If you must remove non-basic impurities, use Concentrated HCl (6M+) to protonate the amine. Warning: This may cause degradation.

-

Better Alternative (Precipitation): Instead of extraction, dissolve the crude mixture in an organic solvent (Ether/THF) and bubble anhydrous HCl gas . The hydrochloride salts will precipitate.

-

Note: The ortho-isomer salt is unstable and may hydrolyze back to the free base in water instantly.

-

-

Neutralization: Neutralize immediately with Sodium Bicarbonate (mild base). Avoid Strong NaOH, which can lead to colored azo/azoxy impurities via condensation.

🧬 Chemical Logic Visualization

Caption: Workflow for separating ortho/para isomers utilizing the steam volatility of the ortho-isomer.[1]

❓ Frequently Asked Questions (FAQ)

Q: Why does my 2-nitro-4-methoxyaniline turn red upon storage? A: Anilines are sensitive to photo-oxidation. The combination of the electron-donating methoxy group and the amine makes the ring susceptible to oxidation, forming azobenzene impurities. Action: Store under Argon/Nitrogen in amber vials at 4°C.

Q: Can I use standard silica flash chromatography? A: Yes, but expect peak tailing. Tip: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites on the silica that bind to the amine. Alternatively, use "Amine-functionalized" silica cartridges.

Q: I have the meta-isomer. How does it behave compared to ortho/para? A: The meta-isomer (e.g., 3-nitro-4-methoxyaniline) does not have the resonance stabilization of the para-isomer nor the hydrogen bonding of the ortho-isomer. It typically elutes between the ortho and para isomers in reverse-phase HPLC and has solubility characteristics closer to the para-isomer.

📚 References

-

Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for steam distillation of o-nitroanilines).

Sources

Technical Support Center: Stability & Degradation of 2-Nitro-3-propoxyaniline

[1]

Introduction: Molecule Profile & Reactivity

Welcome to the technical support center for 2-Nitro-3-propoxyaniline (NPA) . This guide addresses the specific stability challenges associated with this intermediate. Unlike simple anilines, NPA possesses a "push-pull" electronic structure due to the ortho-arrangement of the electron-donating amino group (position 1) and the electron-withdrawing nitro group (position 2), alongside a labile ether linkage (position 3).

Key Structural Vulnerabilities:

-

Ortho-Nitro Effect: The proximity of

and -

Activated Ether Linkage: The nitro group at position 2 activates the propoxy group at position 3 toward Nucleophilic Aromatic Substitution (

), particularly under basic conditions. -

Low Basicity: The strong electron-withdrawing effect of the ortho-nitro group significantly suppresses the basicity of the primary amine, leading to solubility issues in weak acids.

Module 1: Acidic Condition Troubleshooting

User Scenario: "I am observing precipitation when attempting to dissolve NPA in 0.1% Formic Acid, or I see new impurities after heating in 1N HCl."

Solubility vs. Degradation

Issue: Poor solubility or "crashing out" in acidic mobile phases.[1]

Root Cause: The

-

Protocol: Use stronger acid modifiers (e.g., TFA or higher concentrations of HCl) if solubility is the goal, but be wary of degradation.

-

Check: Ensure the "precipitate" is not actually a degradation product.

Acid-Catalyzed Degradation Pathways

Under forced degradation (e.g., 1N HCl, 60°C), NPA is relatively stable compared to basic conditions, but two pathways exist:[1]

-

Ether Cleavage (Minor): Requires harsh conditions (e.g., concentrated HBr/HI).[1] In dilute HCl, the propoxy group is generally stable.[1]

-

Benzofurazan Formation (Trace): While typically oxidative, acidic conditions can catalyze the dehydration of the

-hydroxy intermediate if any background oxidation occurs.

FAQ: Acidic Stress

Q: I see a new peak at RRT ~1.1 in HCl stress. What is it? A: This is likely a chlorinated artifact if high concentrations of HCl are used (nucleophilic attack of Cl- on the activated ring), or a cyclized benzofurazan derivative if light was not excluded. Always run a dark control.

Module 2: Basic Condition Troubleshooting (Critical)

User Scenario: "My sample turned deep red/brown in 0.1N NaOH, and the main peak disappeared rapidly."

The Primary Pathway: Nucleophilic Aromatic Substitution ( )

This is the most critical degradation pathway for NPA. The nitro group at position 2 withdraws electron density from the ring, making the carbon at position 3 (carrying the propoxy group) highly electrophilic.

Mechanism: Hydroxide ions (

Diagnostic Signs:

-

HPLC: Appearance of a significantly earlier eluting peak (more polar phenolic species).[1]

-

UV-Vis: Bathochromic shift (red-shift) due to the formation of the phenolate ion in basic solution.

Pathway Visualization ( )

Figure 1: Mechanism of base-catalyzed hydrolysis via SNAr. The nitro group activates the adjacent propoxy group for displacement.

Troubleshooting Table: Basic Stress

| Observation | Probable Cause | Verification Step |

| Rapid loss of Assay | Check for new peak at RRT ~0.6-0.7 (more polar). | |

| Deep Red Coloration | Formation of Phenolate / Azo species | Acidify sample.[1] If color lightens to yellow, it is likely the phenolate (reversible). |

| Insoluble Precipitate | Polymerization / Azo coupling | Analyze solid by IR. Look for -N=N- stretches.[1] |

Module 3: Oxidative & Photolytic Stress[1]

User Scenario: "I left the sample on the benchtop and the purity dropped by 2%."

Photolytic Cyclization

Nitroanilines with ortho-substituents are notorious for light sensitivity.[1]

-

Reaction: Intramolecular redox reaction where the nitro group oxidizes the amine, leading to 4-propoxy-benzofurazan-1-oxide .[1]

-

Prevention: Amber glassware is mandatory for all NPA handling.[1]

Oxidative Pathway Visualization

Figure 2: Competing pathways under oxidative and photolytic stress.[1] Cyclization is favored due to the ortho-nitro effect.

Module 4: Standardized Forced Degradation Protocol

To validate these pathways in your specific matrix, follow this self-validating protocol.

Step-by-Step Workflow

-

Preparation: Prepare a 1.0 mg/mL stock solution of NPA in Acetonitrile (ACN).

-

Acid Stress:

-

Mix 1 mL Stock + 1 mL 1N HCl .

-

Heat at 60°C for 4 hours.

-

Target: <10% degradation.[1] If >20%, reduce Temp to 40°C.

-

-

Base Stress (High Sensitivity):

-

Oxidative Stress:

-

Mix 1 mL Stock + 1 mL 3% H2O2 .

-

Incubate at RT for 24 hours.

-

-

Quenching (Critical):

-

Acid/Base samples must be neutralized to pH ~6-7 before injection to prevent on-column degradation or peak shape distortion.[1]

-

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1]

-

Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism.[1][2] (General mechanism for ortho-nitro activated displacement).[1]

-

BenchChem. Technical Support Center: N-(2-Ethoxyethyl)-2-nitroaniline Degradation Studies.[1][3] (Proxy for nitroaniline degradation protocols).[1]

-

PubChem. Compound Summary: 5-Nitro-2-propoxyaniline (Isomer physicochemical data).[1]

Strategies for the regioselective synthesis of 2-Nitro-3-propoxyaniline

Ticket Status: Open Priority: High (Regioselectivity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Regioselectivity and Yield in 2-Nitro-3-propoxyaniline Synthesis

Executive Summary

The synthesis of This compound presents a classic "substitution pattern trap." Users frequently attempt direct nitration of 3-propoxyaniline, resulting in a mixture of 4-nitro and 6-nitro isomers, with negligible yield of the desired 2-nitro isomer due to steric hindrance and electronic directing effects.

This guide details the Nucleophilic Aromatic Substitution (

Module 1: The "Direct Nitration" Failure Mode

Q: I tried nitrating 3-propoxyaniline using standard mixed acid (

), but I cannot isolate the 2-nitro isomer. What went wrong?

A: You are fighting fundamental electronic and steric forces.

In 3-propoxyaniline, both the amino group (

-

Electronic Competition: The amino group is the stronger activator. It directs incoming electrophiles to positions 2, 4, and 6. The propoxy group directs to 2, 4, and 6 (relative to itself).

-

Steric Blockade: Position 2 is "sandwiched" between the amino and propoxy groups. This vicinal tri-substitution pattern creates significant steric strain.

-

The Result: The electrophile (nitronium ion) overwhelmingly attacks the less hindered positions:

-

Position 4: Para to the amine (Major Product).

-

Position 6: Ortho to the amine, Para to the ether (Secondary Product).

-

Position 2: (Trace/None).

-

Recommendation: Abandon the direct nitration route. It requires tedious chromatographic separation of isomers and yields <5% of the target.

Module 2: The Recommended Protocol ( Strategy)

Q: What is the most reliable route to synthesize this compound with high regioselectivity?

A: The industry-standard approach is a stepwise Nucleophilic Aromatic Substitution (

This route leverages the nitro group at position 1 (which becomes position 2 in the final aniline numbering) to activate the adjacent fluorines. Because the starting material is symmetric, the first substitution is regioselective by definition. The second substitution places the amine exactly where the remaining fluorine is located.

Workflow Diagram: The

Cascade

Caption: Stepwise displacement of fluorines ensures the 1,2,3-substitution pattern without isomer separation.

Module 3: Detailed Experimental Protocol

Step 1: Mono-Alkylation (Etherification)

Objective: Replace exactly one fluorine atom with a propoxy group.

| Parameter | Specification | Rationale |

| Substrate | 2,6-Difluoronitrobenzene | The nitro group activates both ortho-fluorines for substitution. |

| Reagent | Sodium n-propoxide (freshly prepared) | Strong nucleophile required. Use exactly 0.95 - 1.0 eq . |

| Solvent | THF or DMF | DMF accelerates |

| Temp | -10°C to 0°C | CRITICAL: Low temperature prevents bis-substitution (replacing both Fs). |

Protocol:

-

Dissolve 2,6-difluoronitrobenzene (1.0 eq) in anhydrous THF. Cool to -10°C.

-

Add sodium n-propoxide (1.0 eq) in n-propanol dropwise over 60 minutes.

-

Note: Rapid addition leads to the bis-propoxy impurity (2,6-dipropoxynitrobenzene).

-

-

Monitor by TLC/HPLC.[1] The starting material should disappear, yielding 2-fluoro-6-propoxynitrobenzene .

-

Quench with water, extract with EtOAc, and concentrate.

Step 2: Amination

Objective: Replace the remaining fluorine with an amino group.

| Parameter | Specification | Rationale |

| Substrate | 2-Fluoro-6-propoxynitrobenzene | Intermediate from Step 1. |

| Reagent | Ammonia ( | Aqueous (28%) or Methanolic (7N). Large excess (5-10 eq). |

| Conditions | Sealed Tube / Autoclave | The second fluorine is less reactive due to the electron-donating propoxy group installed in Step 1. |

| Temp | 80°C - 100°C | Heat is required to overcome the deactivation from the propoxy group. |

Protocol:

-

Dissolve the intermediate in 7N

in methanol (or use aqueous ammonia with a phase transfer catalyst). -

Seal in a pressure vessel.

-

Heat to 90°C for 12–24 hours.

-

Cool, vent, and concentrate.

-

Recrystallize from Ethanol/Water to obtain pure This compound .

Module 4: Troubleshooting FAQ

Q: I am seeing a "Bis-Propoxy" impurity in Step 1. How do I stop this?

Diagnosis: You are likely adding the propoxide too fast or performing the reaction at room temperature. Fix:

-

Cool the reaction to -20°C .

-

Use a syringe pump to add the alkoxide over 2 hours.

-

Use a slight deficit of alkoxide (0.95 eq) to leave a small amount of starting material unreacted (which is easier to separate than the bis-product).

Q: Step 2 is too slow. The fluorine won't leave.

Diagnosis: The propoxy group at the ortho position donates electron density into the ring, deactivating it toward the second nucleophilic attack. Fix:

-

Switch Solvent: Use DMSO or NMP instead of methanol. These polar aprotic solvents significantly increase the rate of

reactions. -

Increase Temperature: Raise to 120°C (ensure your pressure vessel is rated for this).

-

Catalyst: Add 10 mol%

(Copper(I) oxide) to catalyze the amination if standard

Q: Can I use 2,6-dichloronitrobenzene instead? It's cheaper.

A: Yes, but with caveats.

-

Reactivity: Chlorine is a poorer leaving group than fluorine in

reactions (due to the high electronegativity of F stabilizing the Meisenheimer complex). -

Adjustment: You will need higher temperatures for both steps. Step 1 may require heating to 50°C, and Step 2 will definitely require high-pressure conditions (130°C+ in DMSO).

References

-

Regioselective

on Difluoronitrobenzenes:- Mechanism & Scope: This protocol is based on the standard reactivity of 2,6-difluoronitrobenzene, where the nitro group activ

- Source: "Nucleophilic Aromatic Substitution of 2,4- and 2,6-Difluoronitrobenzene." Journal of Organic Chemistry.

-

General

Methodology for Alkoxy-Anilines:- Source: "One-Pot Approach for SNAr Reaction of Fluoroarom

-

Safety Data (2,6-Difluoronitrobenzene)

- Warning: Highly reactive skin sensitizer.

-

Alternative Route (Alkylation of Aminophenols)

- Context: Discusses the difficulty of selective alkylation, reinforcing why the route is superior for this specific isomer.

-

Source: "Selective alkylation of aminophenols."[2] University of Michigan / Arkivoc.

Sources

Validation & Comparative

Comparative analysis of 2-Nitro-3-propoxyaniline and 5-Nitro-2-propoxyaniline

Topic: Comparative Analysis of 2-Nitro-3-propoxyaniline and 5-Nitro-2-propoxyaniline Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Toxicologists

From Super-Potent Sweeteners to Functional Chromophores

Executive Summary & Chemical Identity[1][2]

This guide provides a rigorous technical comparison between two structural isomers: 5-Nitro-2-propoxyaniline (5N2P) and This compound (2N3P) . While they share the same molecular formula (

-

5N2P (P-4000): Historically significant as an "ultra-sweetener" (4,000x sucrose potency), now banned due to toxicity.[1] It serves as a model for receptor-ligand interactions.

-

2N3P: A structural analog characterized by steric crowding and intramolecular hydrogen bonding. It lacks sweetness and is primarily relevant in chromophore (dye) chemistry and Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Profile Comparison

| Feature | 5-Nitro-2-propoxyaniline (5N2P) | This compound (2N3P) |

| Common Name | P-4000, Ultrasweet | N/A (Dye Intermediate Analog) |

| CAS Number | 553-79-7 | 1360235-60-4 (Generic/Analog) |

| Molecular Weight | 196.20 g/mol | 196.20 g/mol |

| Appearance | Orange crystalline solid | Deep Yellow/Reddish solid |

| Solubility | Low (Water), High (Dilute Acids) | Lipophilic (Organic solvents) |

| Primary Utility | Historical Sweetener (Banned) | Chromophore / SAR Control |

| Key Structural Feature | Para-nitro/ortho-propoxy (Linear) | Ortho-nitro/meta-propoxy (Bent) |

Mechanistic Analysis: The Glucophore Theory

The most critical distinction between these isomers lies in their interaction with the human sweet taste receptor (T1R2/T1R3). This interaction is governed by the AH-B System (Shallenberger & Acree), where a molecule must possess a hydrogen bond donor (AH) and acceptor (B) separated by ~3 Å.

5N2P: The Perfect "Glucophore"

In 5N2P, the amino group (

2N3P: The "Broken" Glucophore

In 2N3P, the nitro group is moved to position 2 (ortho to the amine).

-

Intramolecular Hydrogen Bonding: The proximity of the amine and nitro groups leads to a strong internal hydrogen bond (

). This "locks" the protons, preventing them from donating to the receptor. -

Steric Hindrance: The propoxy group at position 3 creates steric bulk that disrupts the planar alignment required for the hydrophobic pocket.

-

Result: Complete loss of sweetness; the molecule effectively becomes "tasteless" or bitter.

Visualization: Receptor Interaction Logic

Caption: Comparative signaling pathway showing how structural isomerization (internal H-bonding) in 2N3P disrupts the receptor activation cascade seen in 5N2P.